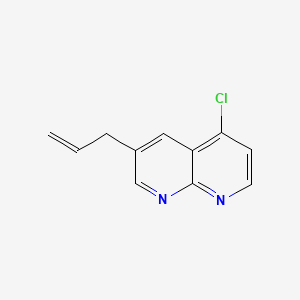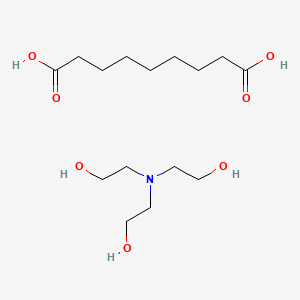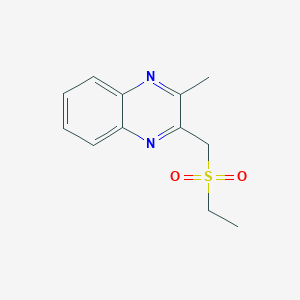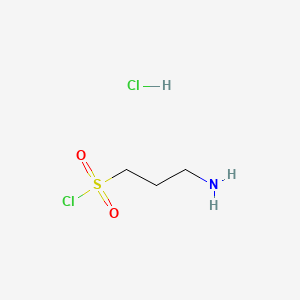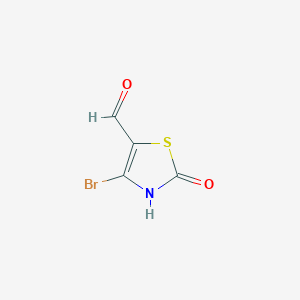
6PPD-quinonoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
6PPD-quinonoic Acid is typically formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine in the presence of singlet oxygen in an ozone-rich environment . The reaction involves a series of transformations, including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Industrial Production Methods
化学反应分析
Types of Reactions
6PPD-quinonoic Acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine.
Reduction: It can be reduced back to its precursor under certain conditions.
Substitution: The quinone structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Singlet oxygen and ozone are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives and reduced forms of the compound .
科学研究应用
6PPD-quinonoic Acid has several scientific research applications, including:
Environmental Chemistry: Studying its degradation and detoxification in water environments.
Toxicology: Investigating its toxic effects on aquatic organisms and potential hepatotoxicity in mammals.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
作用机制
The mechanism by which 6PPD-quinonoic Acid exerts its toxic effects involves the formation of reactive oxygen species and subsequent oxidative stress . The compound targets cellular components, leading to cellular damage and apoptosis . Key molecular pathways involved include the activation of oxidative stress response pathways and disruption of mitochondrial function .
相似化合物的比较
Similar Compounds
1,3-Diphenylguanidine: Another tire rubber additive with similar environmental concerns.
Benzothiazoles: Compounds used in rubber manufacturing with potential environmental toxicity.
Uniqueness
6PPD-quinonoic Acid is unique due to its high toxicity to specific aquatic species and its stability in water environments . Its formation from a widely used tire additive makes it a significant environmental pollutant .
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O4/c1-11(2)9-12(3)20-17-15(22)10-14(18(23)16(17)19(24)25)21-13-7-5-4-6-8-13/h4-8,10-12,21,23H,9H2,1-3H3,(H,24,25) |
InChI 键 |
LZKIOLOSCSYSGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)O)O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


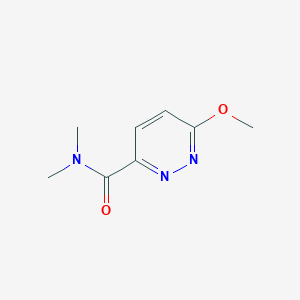

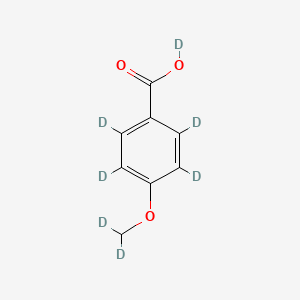

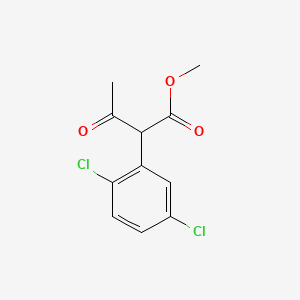
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
